molecular formula C36H30CrO4Si2 B1148569 Bis(triphenylsilyl)chromate 96 CAS No. 1624-02-8

Bis(triphenylsilyl)chromate 96

Cat. No.: B1148569
CAS No.: 1624-02-8
M. Wt: 634.7881
InChI Key:
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Description

Bis(triphenylsilyl)chromate 96 is a useful research compound. Its molecular formula is C36H30CrO4Si2 and its molecular weight is 634.7881. The purity is usually 95%.
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Scientific Research Applications

  • Ethylene Polymerization : Bis(triphenylsilyl)chromate has been identified as an active catalyst for ethylene polymerization, even without additional treatment or additives. When supported on silica-alumina, its catalytic activity increases significantly. It can produce polymers with a wide range of melt indices, controlled by reaction temperature, hydrogen addition, support type, and reducing agent structure. This suggests its utility in creating specific types of polymers for industrial applications (Carrick et al., 1972).

  • Organosilicon Compounds : Bis(triphenylsilyl)mercury, prepared from triphenylsilane, decomposes upon heating, yielding various organosilicon compounds such as hexaphenyldisilane. This reaction's products vary depending on the conditions, such as photolysis or pyrolysis, indicating its potential for synthesizing diverse organosilicon compounds (Eaborn et al., 1972).

  • Organometallic Chemistry : Bis(triphenylsilyl)mercury reacts with hydroxy compounds to produce triphenylsilyl ethers and mercury, among other products. This reaction showcases its application in creating specific organometallic compounds with potential use in various chemical processes (Eaborn et al., 1975).

  • Synthesis and Catalysis : Bis(triphenylsilyl) and dibenzyl ytterbium complexes have been synthesized and shown to catalyze hydrogenation and hydrosilylation of 1-hexene. This illustrates the compound's role in catalysis and synthesis, offering potential applications in chemical manufacturing (Schuhknecht et al., 2018).

  • OLED Material Synthesis : Bis(triphenylsilyl)-biphenyl derivatives have been used to synthesize materials for organic light-emitting diodes (OLEDs). These materials demonstrated improved properties like higher glass transition temperatures and stable triplet energies, making them suitable for efficient blue phosphorescent OLEDs (Fan et al., 2013).

Safety and Hazards

Bis(triphenylsilyl)chromate is classified as Acute Tox. 3 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Carc. 1B - Skin Sens. 1 . It is moderately toxic by ingestion and skin contact . The safety precautions include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Properties

IUPAC Name

chromium(2+);oxido(triphenyl)silane;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15OSi.Cr.2H2O/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H2/q2*-1;+2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQXSBLHPWPXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].O.O.[Cr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34CrO4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624-02-8
Record name Chromic acid (H2CrO4), bis(triphenylsilyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(triphenylsilyl) chromate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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